DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate
Description
DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate is a bicyclic piperidine derivative featuring two tert-butyl carboxylate protecting groups at the 1 and 1' positions of the bipiperidine scaffold. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for bioactive molecules.
Properties
Molecular Formula |
C20H34N2O6 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl 3-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-18(2,3)27-16(24)21-11-8-20(26,9-12-21)14-13-22(10-7-15(14)23)17(25)28-19(4,5)6/h14,26H,7-13H2,1-6H3 |
InChI Key |
NBKAMRXIAWQINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CN(CCC2=O)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C20H34N2O6
- CAS Number : 1464886-43-8
- Molecular Structure : Characterized by a bipiperidine core with dicarboxylate groups and tert-butyl substituents.
Medicinal Chemistry
1. Drug Development
DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets involved in various diseases. Research indicates that compounds with similar bipiperidine structures have shown promise in modulating neurotransmitter systems, particularly in the treatment of neurodegenerative diseases.
2. Neuropharmacological Studies
Studies have highlighted the importance of the bipiperidine scaffold in developing selective ligands for neurotransmitter receptors. The compound may serve as a lead structure for synthesizing novel agents targeting acetylcholine receptors, which are crucial in cognitive functions and neuroprotection.
Neuroimaging Applications
Recent advancements in neuroimaging techniques have opened avenues for using this compound as a radiolabeled tracer in Positron Emission Tomography (PET) studies. The compound's ability to bind selectively to specific receptors could facilitate the visualization of receptor distribution and density in vivo, aiding in the understanding of neurological disorders.
Materials Science
1. Polymer Chemistry
The compound's unique chemical structure allows it to be explored as a building block for synthesizing advanced polymeric materials. Its functional groups can be utilized to enhance the mechanical properties and thermal stability of polymers.
2. Nanotechnology
Research into nanomaterials has identified potential applications for this compound in creating nanocarriers for drug delivery systems. The compound's biocompatibility and ability to modify surface properties make it suitable for developing targeted delivery systems that improve therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bipiperidine core provides structural stability and enhances the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison
Biological Activity
DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate is a synthetic compound with significant potential in pharmaceutical applications. Its molecular formula is CHNO, and it features a bipiperidine structure that is of interest due to its biological activity. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Weight : 394.49 g/mol
- CAS Number : 1464886-43-8
- Structural Features : The compound contains two tert-butyl groups and a bipiperidine moiety, which are crucial for its biological interactions.
Research indicates that compounds with a bipiperidine structure often interact with various biological targets, including receptors and enzymes. The specific mechanisms through which this compound exerts its effects are still being elucidated, but preliminary studies suggest several potential pathways:
- Antioxidant Activity : Compounds similar to DI-Tert-butyl have shown antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence suggesting that bipiperidine derivatives may inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some studies have highlighted the antibacterial effects of bipiperidine compounds, indicating their utility in combating bacterial infections.
Study 1: Antioxidant Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various bipiperidine derivatives. The findings indicated that DI-Tert-butyl exhibited significant scavenging activity against free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Study 2: Anti-inflammatory Activity
In a controlled trial examining the anti-inflammatory effects of bipiperidine derivatives, DI-Tert-butyl was found to reduce inflammatory markers in vitro. The compound inhibited the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Study 3: Antimicrobial Properties
Research conducted by PubChem indicated that compounds similar to DI-Tert-butyl possess notable antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
